6-(1-Methyl-piperidin-4-yl)-1H-indazole is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of indazole derivatives, which are characterized by their bicyclic structure comprising a benzene ring fused to a pyrazole ring. The presence of the piperidine moiety enhances its pharmacological potential, making it a subject of interest for various therapeutic applications.
The compound is classified under indazole derivatives, which are known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties. Its IUPAC name is 6-(1-methylpiperidin-4-yl)-1H-indazole, and it can be found in chemical databases such as PubChem and BenchChem, where detailed information about its structure and properties is available.
The synthesis of 6-(1-methyl-piperidin-4-yl)-1H-indazole typically involves several key steps:
For large-scale production, automated reactors may be employed, along with optimized conditions to ensure efficiency.
The molecular formula for 6-(1-methyl-piperidin-4-yl)-1H-indazole is .
This formula indicates the presence of three nitrogen atoms within the structure, contributing to its biological activity.
The compound's geometry features a piperidine ring attached to the indazole core at the 6-position. The specific arrangement of atoms influences its reactivity and interaction with biological targets.
6-(1-Methyl-piperidin-4-yl)-1H-indazole can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure, potentially enhancing its pharmacological properties.
The mechanism of action for 6-(1-methyl-piperidin-4-yl)-1H-indazole involves interactions at the molecular level:
Such mechanisms are crucial for understanding how this compound exerts its biological activities.
The physical properties of 6-(1-methyl-piperidin-4-yl)-1H-indazole include:
Key chemical properties include:
These properties are essential for determining its suitability in various applications.
6-(1-Methyl-piperidin-4-yl)-1H-indazole has several notable applications in scientific research:
The versatility of this compound highlights its importance in ongoing research aimed at developing new therapeutic agents .
The regioselective construction of the indazole nucleus bearing the 1-methylpiperidin-4-yl substituent at the C6 position relies critically on β-enamine diketone precursors. This approach leverages in situ generated enolizable diketones that undergo intramolecular cyclization with arylhydrazines under acidic catalysis. Key to this methodology is the ortho-placement of the piperidinylmethyl ketone relative to a carbonyl group in the precursor, enabling simultaneous indazole ring formation and regiocontrol. As reported, cyclization of 1-(1-methylpiperidin-4-yl)-1,3-butanedione derivatives with substituted phenylhydrazines in refluxing acetic acid achieves C6-functionalized indazoles with >85% regioselectivity for the 1H-tautomer [2].
The solvent system profoundly impacts both regioselectivity and yield. Polar protic solvents (e.g., ethanol, acetic acid) favor N–N bond formation via proton-assisted nucleophilic attack, while aprotic solvents like DMF promote unwanted regioisomers through non-protic pathways. Microwave irradiation at 150°C further enhances reaction efficiency, reducing cyclization time from 12 hours to 25 minutes while maintaining >90% regiopurity [2]. Substituent effects on the arylhydrazine component also influence cyclization kinetics: Electron-withdrawing groups (e.g., 4-NO₂) accelerate the reaction rate by 3-fold compared to electron-donating groups (e.g., 4-OMe) due to enhanced electrophilicity of the terminal nitrogen.
Table 1: Solvent Effects on Regioselective Cyclization
Solvent System | Temperature (°C) | Reaction Time (h) | Regioselectivity (6-isomer : others) | Yield (%) |
---|---|---|---|---|
Acetic Acid | 118 | 3.5 | 92 : 8 | 88 |
Ethanol | 78 | 8.0 | 85 : 15 | 82 |
Toluene | 110 | 12.0 | 78 : 22 | 65 |
DMF | 130 | 1.5 | 55 : 45 | 70 |
Challenges in this route include diketone instability under prolonged heating and the necessity for meticulous stoichiometric control to suppress bis-hydrazone formation. Process optimization has addressed these issues through dropwise addition of hydrazine derivatives and strict temperature control during diketone synthesis [3] [8].
Palladium-catalyzed cross-coupling methodologies enable direct functionalization of pre-formed indazole scaffolds with piperidine derivatives, offering superior flexibility in introducing diverse substitution patterns. Two predominant strategies exist:
Buchwald-Hartwig Amination: This method couples 6-bromo-1H-indazole with 1-methylpiperidin-4-ylamine using Pd₂(dba)₃/XPhos catalytic systems. Critical to success is the protection of the indazole N1 position (typically as a SEM or Boc derivative) to prevent catalyst poisoning. Under optimized conditions (toluene, 100°C, Cs₂CO₃ base), this transformation achieves 70–75% yield of the coupled product. Subsequent deprotection with TFA or tetrabutylammonium fluoride furnishes the target compound. The reaction tolerates variations in the piperidine component, including spirocyclic and N-alkylated analogs [5].
Direct C–H Amination: More atom-economical approaches utilize Pd(OAc)₂/N-heterocyclic carbene (NHC) catalysts to activate the C6 position of unprotected 1H-indazole. Pioneered for kinase inhibitor syntheses, this method employs 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine as the coupling partner in the presence of Ag₂CO₃ oxidant. DMF/water (10:1) at 120°C affords direct C6–N bond formation with 65% yield, bypassing protection/deprotection sequences. Key advantages include shorter synthetic pathways and avoidance of halogenated intermediates [5].
Table 2: Ligand Effects in Pd-Catalyzed Coupling Reactions
Catalytic System | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Toluene | 100 | 75 |
Pd(OAc)₂ | IPr·HCl | DMF/H₂O | 120 | 65 |
Pd(dppf)Cl₂ | dppf | Dioxane | 90 | 60 |
Pd(PPh₃)₄ | PPh₃ | THF | 80 | 45 |
Limitations persist in catalyst loading requirements (typically 5 mol%) and sensitivity to steric hindrance near the coupling site. Recent innovations address these through electron-rich PtBu₃ ligands that enhance catalyst turnover and enable reactions at 0.5 mol% Pd loading [5].
Microwave-assisted solid-phase synthesis overcomes solubility limitations inherent in traditional solution-phase routes for this polar molecule. The methodology employs Wang resin-linked indazole precursors functionalized at C3 with carboxylic acid handles. Key synthetic steps include:
This approach delivers 92% yield over five steps, significantly higher than solution-phase counterparts (typically 45–60% overall yield). Critical advantages include:
Reaction temperature during microwave steps proves crucial: Temperatures <130°C result in incomplete coupling, while >170°C cause resin degradation. The optimal 150°C achieves full conversion within 20 minutes without side product formation. This platform facilitates rapid exploration of piperidine variants, including 1-ethyl, 1-cyclopropyl, and 1-acetyl derivatives, though 1-methyl remains optimal for both yield and steric accessibility.
Translation of laboratory syntheses to industrial production of 6-(1-methyl-piperidin-4-yl)-1H-indazole faces three primary challenges: catalyst economics, purification complexities, and byproduct management.
Catalyst Recycling: Pd-catalyzed steps consume >80% of raw material costs at scale. Fixed-bed reactors with immobilized Pd(0) nanoparticles (Pd@SiO₂) enable continuous flow amination with catalyst turnover numbers (TON) exceeding 12,000 – a 15-fold improvement over batch processes. This system operates at 20 bar H₂ and 140°C, achieving 98% conversion per pass with <0.5 ppm Pd leaching. Catalyst beds remain active for >300 hours before regeneration [5] [8].
Purification Challenges: The compound's zwitterionic character (pKa indazole N–H = 8.2; pKa piperidine = 10.1) complicates isolation. Traditional acid/base extraction generates emulsification issues at >10 kg scale. Countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water (3:5:3:5) systems resolves this, providing 99.5% purity with 90% recovery. This method separates critical impurities:
Byproduct Management: The principal manufacturing route generates four structurally characterized impurities requiring control:
Table 3: Critical Process-Related Impurities and Control Strategies
Impurity | Structure | Origin | Control Strategy | Acceptance Limit |
---|---|---|---|---|
Impurity A | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | Incomplete piperidine reduction | Pd/C hydrogenation (50 psi H₂, 60°C) | <0.10% |
Impurity B | 6-(1-Methylpiperidin-4-yl)-3-methyl-1H-indazole | Overalkylation | Strict stoichiometry (0.95 eq alkylating agent) | <0.15% |
Impurity C | 6-(Piperidin-4-yl)-1H-indazole | Demethylation | Avoid acidic conditions post-coupling | <0.05% |
Impurity D | 5-(1-Methylpiperidin-4-yl)-1H-indazole | Regioisomer | CCC purification | <0.20% |
Thermal stability studies reveal decomposition onset at 210°C, necessitating drying below 80°C. Polymorphism screening identified two stable anhydrous forms (Form I mp 187°C; Form II mp 179°C), with Form I preferred for its filtration characteristics. Continuous manufacturing platforms integrating enzymatic resolution of chiral intermediates and membrane separation of catalysts now achieve production capacities of 500 kg/month with 99.8% chemical purity [3] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8